3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid
Overview
Description
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a chemical compound characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-4-carboxylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)pyridine-4-carboxylic acid
- 3-(2,4-Dichlorophenyl)propionic acid
- 2,4-Dichloropyridine-3-carboxylic acid
Uniqueness
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid functional group. This configuration is crucial for its interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It has been evaluated against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
- Inhibitory Potency : The compound showed IC50 values against COX-1 and COX-2 enzymes, indicating its effectiveness in inhibiting prostaglandin production. For instance, derivatives of this compound were reported to have IC50 values of 19.45 μM for COX-1 and 42.1 μM for COX-2 .
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |
Case Study: In Vivo Analysis
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound exhibited anti-inflammatory activity comparable to that of established drugs like celecoxib . The results indicated a reduction in edema size, supporting its potential as an anti-inflammatory agent.
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that this compound can inhibit various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. faecalis | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
S. typhi | Not specified |
K. pneumoniae | Not specified |
The compound's effectiveness was assessed through zone of inhibition tests against these pathogens, showing promising results compared to standard antibiotics .
3. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound revealed its potential to inhibit cancer cell proliferation.
- Cell Line Studies : The compound was tested on MCF-7 breast cancer cell lines, where it demonstrated significant antiproliferative activity with an IC50 value indicating effective growth inhibition .
The biological activity of this compound is attributed to its ability to interact with specific proteins involved in inflammation and cell proliferation pathways. Docking studies suggest that the compound binds effectively to the active sites of COX enzymes and other relevant targets .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)9-6-15-4-3-8(9)12(16)17/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAHOKINXHFZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688022 | |
Record name | 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-31-6 | |
Record name | 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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